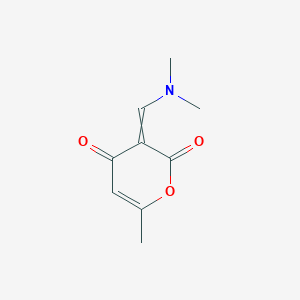

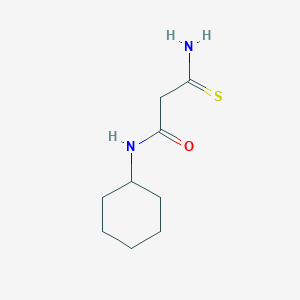

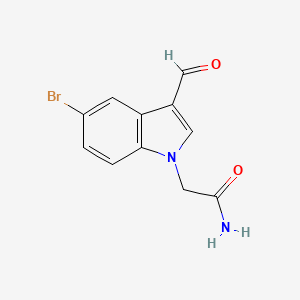

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives, including compounds similar to 2-(5-Bromo-3-formyl-1H-indol-1-yl)acetamide, typically involves condensation reactions, where key steps might include reactions between indole carbaldehyde oxime and chloroacetamide derivatives. These processes often require precise conditions to ensure the formation of the desired product, with variations in the synthetic route allowing for the introduction of different substituents onto the indole core (Gopi & Dhanaraju, 2020).

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by their indole core, which can be modified with various substituents influencing the compound's properties and reactivity. The crystal structure and hydrogen bonding patterns play a crucial role in determining the stability and reactivity of these compounds. For instance, the orientation of the acetamide group in similar structures arises from intramolecular hydrogen bonding, which is crucial for the compound's stability (Helliwell et al., 2011).

Chemical Reactions and Properties

Indole derivatives undergo various chemical reactions, including bromination, nitration, and cyclization, which are fundamental for synthesizing complex organic molecules. These reactions are influenced by the compound's structure, particularly the electron-rich indole moiety, which undergoes electrophilic substitution reactions (Hino et al., 1990).

科学的研究の応用

Synthesis and Structural Analysis

Synthesis of Novel Compounds : Research has shown the synthesis of new indole and pyrrole alkaloids from endophytic fungi, highlighting the potential for discovering novel compounds with diverse structures and potential applications (Li et al., 2008).

Molecular Docking and Design : Studies have focused on the design and synthesis of indole acetamide derivatives, employing molecular docking to predict their interaction with biological targets, suggesting applications in drug design (Al-Ostoot et al., 2020).

Antimicrobial and Antioxidant Activities

Antimicrobial Activity : Several studies have synthesized indole derivatives and evaluated their antimicrobial properties. For example, compounds with indole-acetamide structure showed promising antibacterial activity against various strains (Naraboli & Biradar, 2017).

Antioxidant Properties : Research into indole-acetamide derivatives has also revealed considerable antioxidant activity, suggesting their potential use as antioxidant agents (Gopi & Dhanaraju, 2020).

Chemical Reactivity and Applications

Cascade Reactions : Studies have demonstrated the efficient cyclization of beta-ketonitriles into indol-2-yl acetamides, showcasing the potential of these compounds in synthetic organic chemistry (Aksenov et al., 2020).

Bioorganic Synthesis : The synthesis and characterization of biologically active indole derivatives with acetamide structures have been a focus of research, indicating their significance in bioorganic chemistry and pharmaceutical applications (Knaack et al., 2001).

特性

IUPAC Name |

2-(5-bromo-3-formylindol-1-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-8-1-2-10-9(3-8)7(6-15)4-14(10)5-11(13)16/h1-4,6H,5H2,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOXJCPBJYZPIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2CC(=O)N)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355521 |

Source

|

| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

CAS RN |

510716-35-5 |

Source

|

| Record name | 2-(5-bromo-3-formyl-1H-indol-1-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。